trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate
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Overview
Description
The compound with the identifier trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate is a research chemical with the molecular formula C23H13Cl2Na3O9S and a molecular weight of 605.3 g/mol. It is known for its high purity, typically around 95%, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate involves a series of chemical reactions. The synthetic route typically includes the formation of a trisodium salt of a complex organic molecule. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis studies.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research involving this compound explores its potential therapeutic effects and mechanisms of action.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
CID 3033883: A closely related compound with slight variations in its molecular structure.
CID 3033884: Another similar compound with different functional groups.
Uniqueness
trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b17-12+;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIZKNBTOOKONL-DPSBJRLESA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)[O-])C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)[O-])C)/C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2Na3O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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